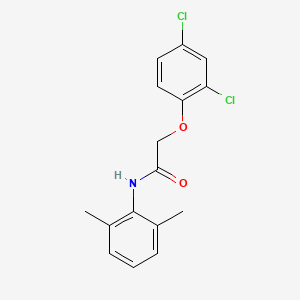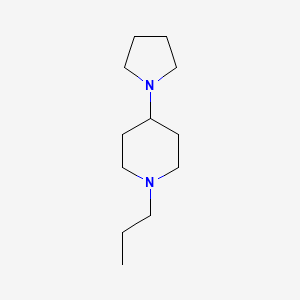
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide, commonly known as Methyl 4-chloro-3-methylphenyl sulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-methylphenyl sulfonamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit COX-2 activity, which could lead to a decrease in inflammation. Furthermore, it has been shown to act as a selective 5-HT7 receptor antagonist, which could lead to a decrease in the symptoms of various psychiatric disorders.
Biochemical and Physiological Effects:
Methyl 4-chloro-3-methylphenyl sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit COX-2 activity, which could lead to a decrease in inflammation. Furthermore, it has been shown to act as a selective 5-HT7 receptor antagonist, which could lead to a decrease in the symptoms of various psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-chloro-3-methylphenyl sulfonamide in lab experiments is its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines and could be useful in the treatment of various inflammatory diseases and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Future Directions
There are several future directions for the study of Methyl 4-chloro-3-methylphenyl sulfonamide. One direction is the study of its potential use as a selective COX-2 inhibitor and its potential applications in the treatment of inflammatory diseases such as arthritis. Another direction is the study of its potential use as a selective 5-HT7 receptor antagonist and its potential applications in the treatment of various psychiatric disorders. Further studies are also needed to determine the toxicity of this compound and its potential side effects.
Synthesis Methods
Methyl 4-chloro-3-methylphenyl sulfonamide has been synthesized using various methods. One of the most common methods is the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-methylaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired product. Another method involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-methyl-p-toluidine in the presence of a base such as pyridine. This method also yields the desired product.
Scientific Research Applications
Methyl 4-chloro-3-methylphenyl sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines. In addition, it has been studied for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, it has been studied for its potential use as a selective 5-HT7 receptor antagonist, which could be useful in the treatment of various psychiatric disorders.
properties
IUPAC Name |
4-chloro-N-methyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-3-7-13(8-4-11)16(2)19(17,18)14-9-5-12(15)6-10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGGPMKSHVHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfono-p-toluidide, 4-chloro-N-methyl- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)

![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)
![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)
![7-methoxy-3-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5690518.png)


![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![4-chloro-N-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]ethyl}benzenesulfonamide](/img/structure/B5690532.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5690568.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5690572.png)